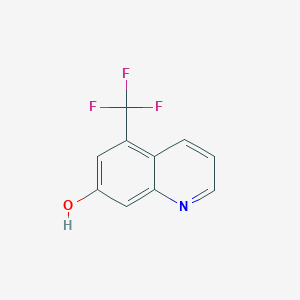
(E)-2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)-2-butenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A77 1726-d4, also known as 2-cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide, is a deuterated form of teriflunomide. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. It is a metabolite of leflunomide, a drug used to treat rheumatoid arthritis and other autoimmune diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of A77 1726-d4 involves the deuteration of teriflunomideThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of A77 1726-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized facilities equipped to handle deuterated chemicals and ensure the safety and quality of the final product .
化学反应分析
Types of Reactions
A77 1726-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert A77 1726-d4 into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
科学研究应用
A77 1726-d4 has numerous applications in scientific research, including:
作用机制
The mechanism of action of A77 1726-d4 is similar to that of teriflunomide. It primarily inhibits dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of rapidly dividing cells, such as activated lymphocytes. Additionally, A77 1726-d4 has been shown to modulate immune responses by affecting various signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) activation .
相似化合物的比较
Similar Compounds
Teriflunomide: The non-deuterated form of A77 1726-d4, used as an immunomodulatory drug for the treatment of multiple sclerosis.
Leflunomide: The prodrug of teriflunomide, used to treat rheumatoid arthritis.
Uniqueness
A77 1726-d4 is unique due to its deuterated nature, which provides several advantages in analytical applications. The presence of deuterium atoms enhances the stability and accuracy of mass spectrometric measurements, making it a valuable tool in pharmacokinetic and metabolic studies .
属性
分子式 |
C12H9F3N2O2 |
|---|---|
分子量 |
270.21 g/mol |
IUPAC 名称 |
(E)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7+ |
InChI 键 |
UTNUDOFZCWSZMS-JXMROGBWSA-N |
手性 SMILES |
C/C(=C(/C#N)\C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O |
规范 SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13888679.png)


![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)









